molecular formula C24H18N4O B2704868 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 1788948-74-2

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2704868
CAS No.: 1788948-74-2
M. Wt: 378.435
InChI Key: ACZQYJLWZAHCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This compound offers potential in drug development, catalysis, and material science, expanding horizons for innovative advancements.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of hydrogen atom at the C-3 carbon atom .

Mechanism of Action

While the specific mechanism of action for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide” is not explicitly mentioned, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide” could involve further exploration of its potential applications in drug development, catalysis, and material science. Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-16-7-6-14-28-15-22(26-23(16)28)18-9-3-5-11-20(18)27-24(29)21-13-12-17-8-2-4-10-19(17)25-21/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZQYJLWZAHCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.